molecular formula C11H22N2O2 B1286374 3-(1-(Boc-amino)ethyl)-pyrrolidine CAS No. 107258-90-2

3-(1-(Boc-amino)ethyl)-pyrrolidine

Cat. No. B1286374
CAS RN: 107258-90-2
M. Wt: 214.3 g/mol
InChI Key: HJUZGKGDCUOVML-UHFFFAOYSA-N
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Description

The compound “3-(1-(Boc-amino)ethyl)-pyrrolidine” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also appears to have a Boc-protected aminoethyl group attached. Boc, or tert-butoxycarbonyl, is a protecting group used in organic synthesis .


Synthesis Analysis

Boc protection of amines is a common procedure in organic synthesis. The Boc group can be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base . The reaction is typically performed in an anhydrous solvent at room temperature .


Molecular Structure Analysis

While specific structural data for “3-(1-(Boc-amino)ethyl)-pyrrolidine” is not available, Boc-protected amines generally have a carbamate structure where the nitrogen is bonded to the carbonyl carbon of the Boc group .


Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected (i.e., the Boc group can be removed) under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-(Boc-amino)ethyl)-pyrrolidine” would depend on the specific structure of the compound. Boc-protected amines are generally stable and non-reactive towards bases .

Scientific Research Applications

Synthesis of Peptide Nucleic Acid (PNA) Oligonucleotide Conjugates

The compound is used in the synthesis of Peptide Nucleic Acid (PNA) oligonucleotide conjugates . These conjugates are of great interest in the biomedical and diagnostic field as antigene and molecular sensors . The compound is used to prepare the PNA monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester, which is used in various synthetic applications .

Cost-Effective and Scalable Synthesis

The compound is involved in a cost-effective and scalable synthesis process . The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of 98% .

Protection of Amines

The compound is used in the BOC protection of amines . This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Pharmaceutical Applications

The nitrogen-containing carbamate or BOC amine compounds, which include “3-(1-(Boc-amino)ethyl)-pyrrolidine”, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Biologically Active Molecules

The compound is used in the synthesis of biologically active molecules . The amine functionality has been identified in a broad range of these molecules, and the protection of the amine functionality is important in their synthetic applications .

Green Chemistry/Sustainable Technology

The compound is used in green chemistry/sustainable technology . This advanced growth area focuses mainly on yield and commercial value, whilst eliminating the usage of solvents and catalysts to enhance green chemistry .

Mechanism of Action

Target of Action

It’s known that boc-protected amines, like this compound, are commonly used in organic synthesis . They are often involved in reactions such as the Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Boc group in 3-(1-(Boc-amino)ethyl)-pyrrolidine serves as a protective group for the amino function . This protection is crucial in multifunctional target synthesis where amino functions often occur . The Boc group can be cleaved by mild acidolysis, making it a versatile tool in organic synthesis .

Biochemical Pathways

In the context of Suzuki–Miyaura coupling, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The boc group is known for its stability under various conditions, which could potentially influence the compound’s bioavailability .

Result of Action

The result of the action of 3-(1-(Boc-amino)ethyl)-pyrrolidine largely depends on the specific reaction it is involved in. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds .

Action Environment

The action of 3-(1-(Boc-amino)ethyl)-pyrrolidine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the cleavage of the Boc group can be achieved by mild acidolysis , suggesting that the compound’s action can be influenced by the pH of the environment.

Future Directions

The use of Boc-protected amines like “3-(1-(Boc-amino)ethyl)-pyrrolidine” is widespread in organic synthesis, particularly in the synthesis of complex molecules like pharmaceuticals . Future research may focus on developing more efficient methods for the introduction and removal of Boc protecting groups, as well as exploring their use in the synthesis of new compounds.

properties

IUPAC Name

tert-butyl N-(1-pyrrolidin-3-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUZGKGDCUOVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555891
Record name tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Boc-amino)ethyl)-pyrrolidine

CAS RN

107258-90-2
Record name tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(pyrrolidin-3-yl)ethyl]carbamate
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Synthesis routes and methods

Procedure details

640 mg of 1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine isomer (P-2A) and 300 mg of 5% Pd-C (50% wet) were added to 20 ml of ethanol and catalytic reduction was carried out at room temperature under 3 atm. for 3 h. Then, the catalyst was filtered off and ethanol was distilled off to obtain 390 mg of the desired compound (P-3A) in the form of a colorless, viscous oil.
Name
1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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